molecular formula C21H29N5O4 B2710018 N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide CAS No. 1775350-76-9

N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide

Cat. No.: B2710018
CAS No.: 1775350-76-9
M. Wt: 415.494
InChI Key: OIERENQOTAQMNZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, an oxadiazole ring, and a hexahydropyrimidoazepine core, making it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O4/c1-2-17-23-19(24-30-17)18-15-11-7-4-8-12-25(15)21(29)26(20(18)28)13-16(27)22-14-9-5-3-6-10-14/h14H,2-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIERENQOTAQMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the formation of the oxadiazole ring through cyclization reactions, followed by the construction of the hexahydropyrimidoazepine core. The final step involves the acylation of the intermediate with cyclohexylamine to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with oxadiazole and pyrimidine moieties exhibit significant anticancer activities. For instance, related compounds have shown efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. The potential of N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide to act as an anticancer agent is under investigation through in vitro assays .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives have been well-documented. Compounds similar to N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo...] have been evaluated for their ability to inhibit lipoxygenase enzymes involved in inflammatory processes. These studies suggest that the compound may serve as a lead for developing new anti-inflammatory medications .

Antimicrobial Activity

Research has shown that derivatives containing oxadiazole rings possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways. The specific activity of N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-...] against various pathogens is an area of active research .

Case Study 1: Anticancer Evaluation

In a study examining the anticancer potential of related oxadiazole derivatives against human cancer cell lines (e.g., A549 lung cancer cells), compounds demonstrated significant growth inhibition rates ranging from 50% to 90%. The structure–activity relationship (SAR) analysis indicated that modifications at the oxadiazole position significantly influenced biological activity .

Case Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory effects of similar compounds revealed that they could effectively reduce pro-inflammatory cytokines in vitro. The study utilized lipopolysaccharide (LPS)-stimulated macrophages to assess the inhibitory effects on cytokine production. Results indicated that the oxadiazole-containing compounds significantly downregulated TNF-alpha and IL-6 levels .

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide can be compared with similar compounds, such as:

  • N-cyclohexyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide
  • N-cyclohexyl-2-[4-(5-propyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide These compounds share a similar core structure but differ in the substituents on the oxadiazole ring. The unique properties of this compound arise from the specific combination of functional groups and their arrangement within the molecule.

Biological Activity

N-cyclohexyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]acetamide (CAS Number: 1775350-76-9) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity based on available research findings.

The molecular formula of the compound is C21H29N5O4C_{21}H_{29}N_{5}O_{4} with a molecular weight of 415.5 g/mol. The structure features a cyclohexyl group and an oxadiazole moiety that are crucial for its biological interactions.

Research indicates that compounds similar to N-cyclohexyl-2-acetamide often interact with various biological targets including enzymes and receptors. For instance:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cellular signaling pathways. The inhibition mechanism typically involves binding to the active site of the enzyme or competing with substrate molecules .

Antimicrobial Activity

Studies have suggested that derivatives of this compound exhibit antimicrobial properties. For example:

  • In vitro Studies : Compounds structurally related to N-cyclohexyl-2-acetamide have demonstrated significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values ranged from 10 µg/mL to 100 µg/mL depending on the target organism .

Anticancer Activity

Preliminary data indicate potential anticancer properties:

  • Cell Proliferation Inhibition : In vitro assays showed that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range (around 5–15 µM) .

Study on Antiviral Properties

A notable study evaluated the antiviral activity of related compounds against viral infections. The results indicated:

  • Effective Inhibition : Compounds showed promising results in inhibiting viral replication in cell cultures with EC50 values ranging from 0.5 to 10 µM .

Data Tables

Biological ActivityTargetIC50/EC50 ValuesReference
AntimicrobialVarious Bacteria10 - 100 µg/mL
AnticancerHeLa Cells5 - 15 µM
AntiviralViral Infections0.5 - 10 µM

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